

Application Notes and Protocols for Cy7.5 NHS Ester in Flow Cytometry

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Compound of Interest

Compound Name: Cy7.5 NHS ester

Cat. No.: B15554537

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Introduction

Cy7.5 NHS ester is a near-infrared (NIR) fluorescent dye that is increasingly utilized in flow cytometry for the sensitive detection of cell surface and intracellular antigens. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio and enabling the development of complex multicolor panels. This document provides detailed application notes and protocols for the effective use of **Cy7.5 NHS ester** in flow cytometry, from antibody conjugation to final data acquisition.

Properties of Cy7.5 NHS Ester

Cy7.5 is a member of the cyanine dye family, characterized by a long polymethine chain that dictates its spectral properties. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, such as lysine residues on antibodies, forming a stable amide bond.

Table 1: Spectral and Physicochemical Properties of Cy7.5

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~788 nm	[1]
Emission Maximum (λ_{em})	~808 nm	[1][2]
Molar Extinction Coefficient	>200,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Solubility	Soluble in organic solvents (DMSO, DMF)	[1][4]
Reactivity	Amine-reactive	[1][5]

Key Applications in Flow Cytometry

The favorable spectral characteristics of Cy7.5 make it a versatile tool for a range of flow cytometry applications:

- **Immunophenotyping:** Cy7.5-conjugated antibodies are extensively used for the identification and characterization of immune cell subsets, such as T lymphocytes, B lymphocytes, and NK cells.[6][7][8][9][10] Its use in multicolor panels allows for the detailed analysis of complex cell populations.[6]
- **Apoptosis Assays:** In conjunction with other fluorescent probes like Annexin V and viability dyes, Cy7.5 can be used to differentiate between live, apoptotic, and necrotic cells.[11][12][13][14]
- **Cell Cycle Analysis:** While less common for direct DNA staining, Cy7.5-labeled antibodies against cell cycle-specific proteins (e.g., Ki-67) can be used to analyze the proliferative status of cells in combination with DNA dyes.[5][15][16][17]

Experimental Protocols

Protocol 1: Conjugation of Cy7.5 NHS Ester to an Antibody

This protocol outlines the general procedure for labeling an antibody with **Cy7.5 NHS ester**. Optimization of the dye-to-antibody molar ratio is recommended for each specific antibody.

Materials:

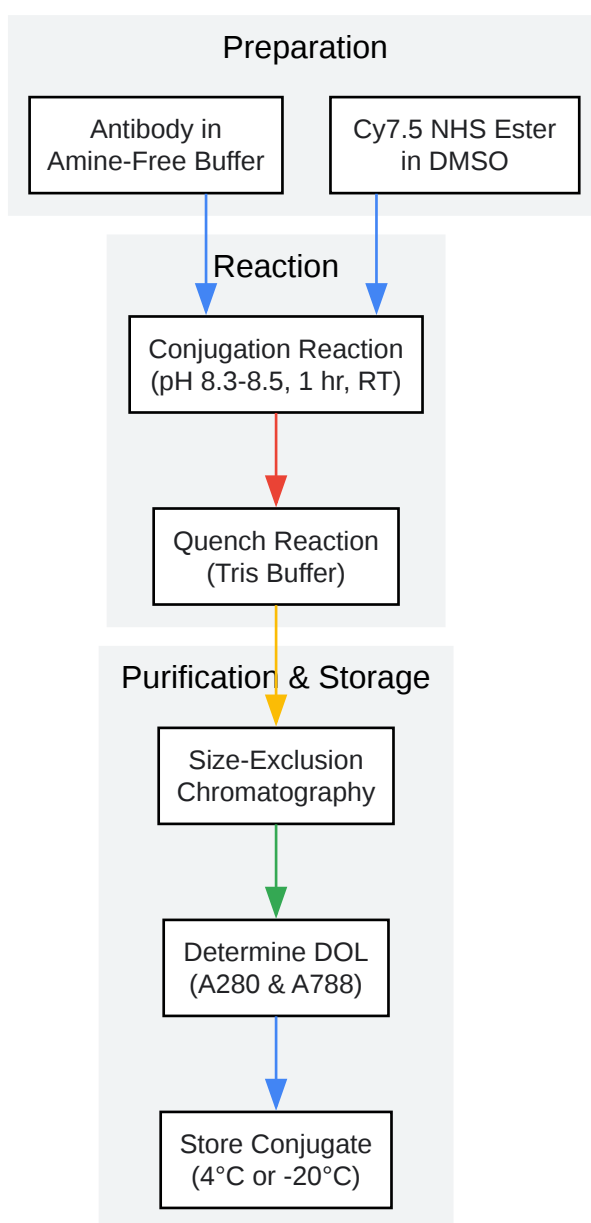
- Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **Cy7.5 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)
- Quenching Buffer (1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Sephadex G-25)
- Storage Buffer (PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust the antibody concentration to at least 2 mg/mL.[\[18\]](#)
- Dye Preparation: Immediately before use, dissolve the **Cy7.5 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.[\[18\]](#)
- Conjugation Reaction:
 - Add the Reaction Buffer to the antibody solution at a 1:10 ratio (e.g., 50 μ L of buffer for 0.5 mL of antibody).
 - Slowly add the calculated volume of the **Cy7.5 NHS ester** solution to the antibody solution while gently vortexing. A molar ratio of 10:1 to 20:1 (dye:antibody) is a good starting point.[\[18\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[18\]](#)
- Quenching: Add Quenching Buffer to stop the reaction.

- **Purification:** Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute first.[18]
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~788 nm (for Cy7.5).
- **Storage:** Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.[18]

Antibody Conjugation Workflow



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Caption: Workflow for conjugating **Cy7.5 NHS ester** to an antibody.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of single-cell suspensions with a Cy7.5-conjugated antibody for flow cytometric analysis.

Materials:

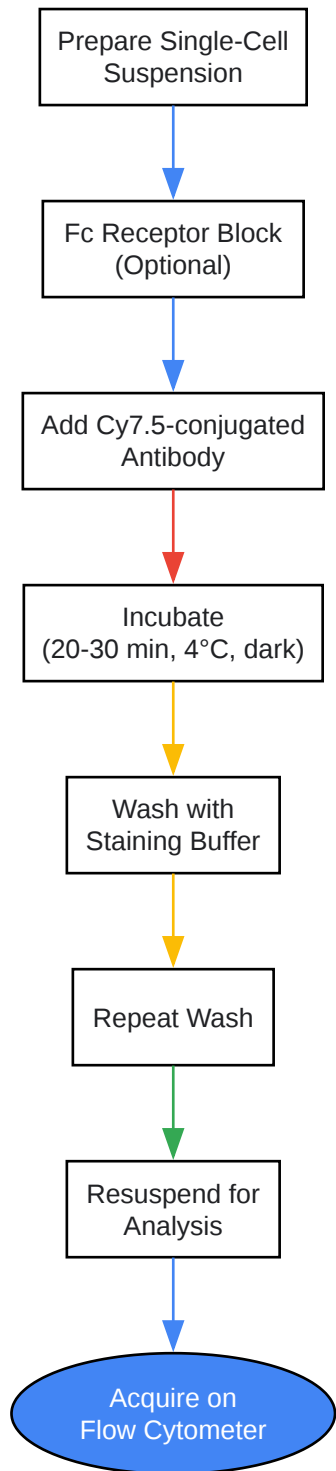
- Single-cell suspension (1×10^7 cells/mL)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)
- Fc Receptor Blocking Reagent (optional)
- Cy7.5-conjugated primary antibody
- Isotype control antibody
- Viability dye (optional)

Procedure:

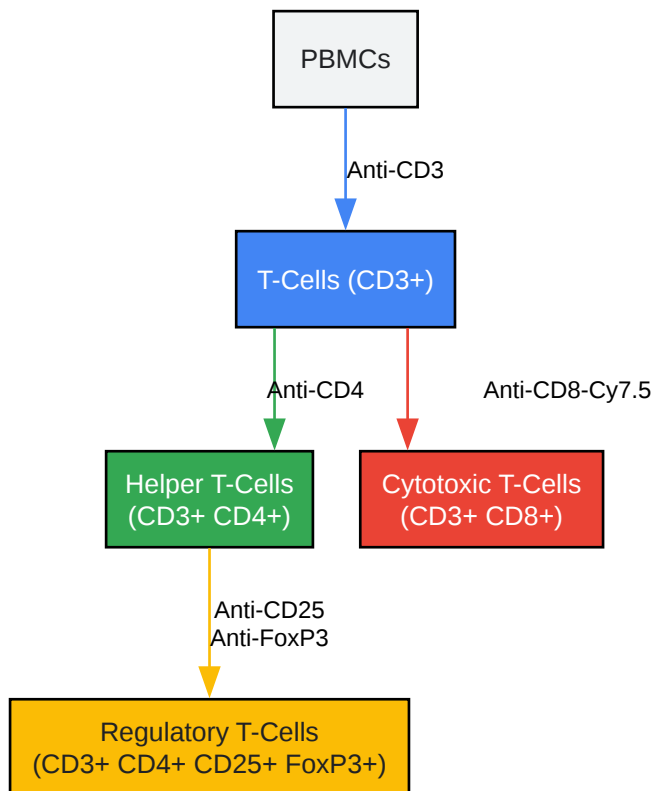
- **Cell Preparation:** Prepare a single-cell suspension from blood, tissue, or cell culture. Wash the cells with cold Flow Cytometry Staining Buffer.
- **Cell Count and Viability:** Perform a cell count and assess viability (e.g., using trypan blue). Adjust the cell concentration to 1×10^7 cells/mL.
- **Fc Receptor Blocking (Optional):** To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.^[17] Do not wash after this step.
- **Antibody Staining:** Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes. Add the predetermined optimal concentration of the Cy7.5-conjugated antibody or the corresponding isotype control.

- Incubation: Incubate for 20-30 minutes at 2-8°C in the dark.[\[17\]](#)
- Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Decant the supernatant. Repeat the wash step.
- Final Resuspension: Resuspend the cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
- Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate laser (e.g., 633 nm or a red laser) and emission filters for Cy7.5 (typically around 780/60 nm).

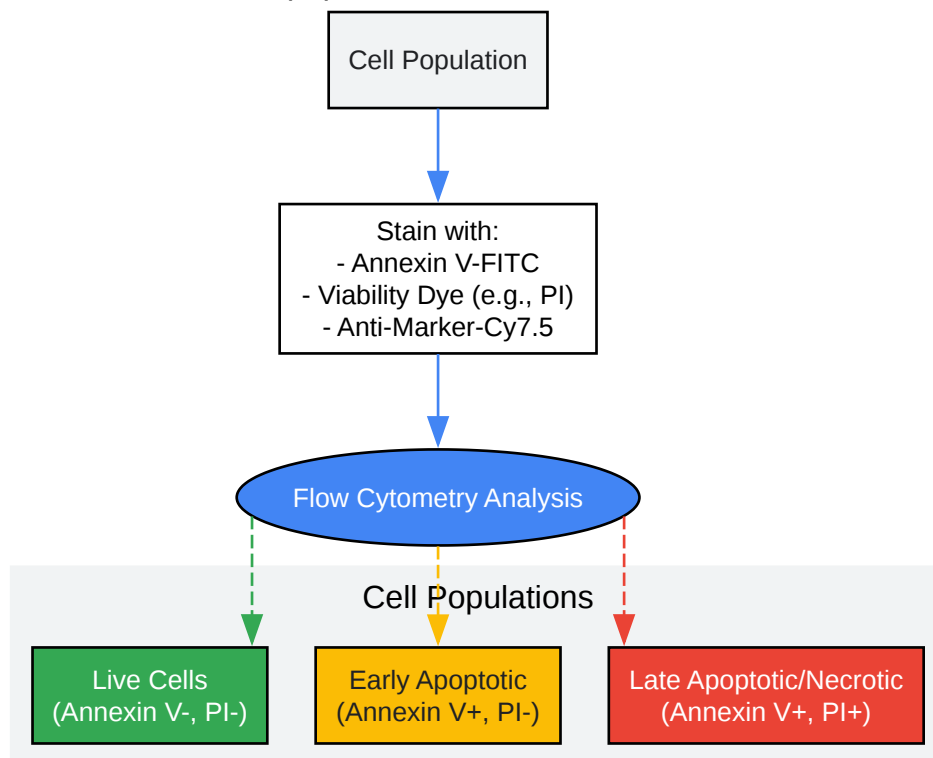
Cell Surface Staining Workflow



T-Lymphocyte Subset Identification



Apoptosis Detection Workflow



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